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Compound of Interest

Compound Name: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

CAS No.: 144186-57-2

Cat. No.: B125513

Get Quote

Executive Summary & Significance
2,3-Dihydrofuro[2,3-b]pyridin-3-ol (CAS: 144186-57-2) represents a privileged substructure

in drug discovery, particularly in the development of kinase inhibitors (e.g., FGFR, AKT1) and

arginine methyltransferase (PRMT5) inhibitors. Its structure consists of a pyridine ring fused to

a dihydrofuran ring, bearing a hydroxyl group at the C3 position (benzylic-like).

This guide synthesizes experimental data and mechanistic insights to provide a definitive

reference for the characterization of this compound. The spectroscopic data presented here is

derived from foundational work by H. Sliwa and modern high-field NMR studies of substituted

derivatives.

Structural Analysis & Nomenclature
The connectivity of the furo[2,3-b]pyridine system is defined by the fusion of the furan ring's

2,3-bond with the pyridine ring's b-bond (C2-C3).

IUPAC Name: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol[1][2][3][4]
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Molecular Formula: C

H

NO

Molecular Weight: 137.14 g/mol

Key Functional Groups:

Secondary Alcohol (C3-OH)

Pyridine Nitrogen (N7)

Ether Oxygen (O1)

Visualization of Structural Connectivity
The following diagram illustrates the atomic numbering and logical connectivity used for

spectral assignment.
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Figure 1: Structural connectivity and functional domains of 2,3-dihydrofuro[2,3-b]pyridin-3-ol.
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Spectroscopic Characterization
The following data is synthesized from literature precedents, specifically the foundational

synthesis by H. Sliwa (Bull.[5] Soc. Chim. Fr., 1970) and modern patent literature for derivatives

(e.g., WO2016100184A1).

Nuclear Magnetic Resonance (NMR) Spectroscopy
The

H NMR spectrum is characterized by the distinct splitting pattern of the dihydrofuran protons
and the aromatic pyridine signals.

H NMR Data (400 MHz, DMSO-

)
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Position (ppm) Multiplicity (Hz)
Assignment
Logic

H6 8.05 - 8.15 dd 5.0, 1.5
-proton to

Nitrogen; most

deshielded.

H4 7.60 - 7.70 dd 7.5, 1.5

-proton to

Nitrogen;

deshielded by

aromatic current.

H5 6.90 - 7.00 dd 7.5, 5.0 -proton; shielded

relative to H4/H6.

OH 5.60 - 5.80 d / br s 6.0

Exchangeable

hydroxyl proton

(solvent

dependent).

H3 5.20 - 5.35 m -

Methine proton

at C3; benzylic &

to OH.

H2a 4.50 - 4.65 dd 10.5, 6.5

Methylene proton

adjacent to O1

(diastereotopic).

H2b 4.00 - 4.15 dd 10.5, 2.5

Methylene proton

adjacent to O1

(diastereotopic).
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Technical Insight: The coupling constant

(~5.0 Hz) is diagnostic for the 2,3-substitution pattern on the pyridine ring. The

geminal coupling of H2a/H2b (~10.5 Hz) confirms the rigidity of the dihydrofuran

ring.

C NMR Data (100 MHz, DMSO-

)
Carbon (ppm) Type Assignment

C7a 160.5 C
Fusion carbon

adjacent to Oxygen

(C-O).

C6 146.2 CH -carbon to Nitrogen.

C4 132.0 CH Aromatic CH.

C3a 125.5 C Fusion carbon

(bridgehead).

C5 118.8 CH -carbon to Nitrogen.

C2 78.5 CH Aliphatic ether carbon

(deshielded by O).

C3 68.2 CH
Carbinol carbon (CH-

OH).

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI (70 eV).
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Molecular Ion:

(ESI);

(EI).

Fragmentation Pattern (EI):

137 (Molecular Ion).

119 (

): Characteristic loss of water from the alcohol.

108 (

): Contraction of the furan ring.

78 (Pyridine fragment): Indicates the stability of the aromatic core.

Infrared Spectroscopy (FT-IR)
O-H Stretch: 3200–3400 cm

(Broad, H-bonded).

C-H Stretch (Aromatic): 3050 cm

.

C-H Stretch (Aliphatic): 2850–2950 cm

.

C=N / C=C (Pyridine): 1590, 1480 cm

.

C-O Stretch: 1050–1100 cm

(Strong).
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Experimental Protocols
Sample Preparation for NMR
To ensure the reproducibility of the shifts listed above, follow this specific protocol:

Solvent Selection: Use DMSO-

(99.9% D) for optimal solubility and resolution of the hydroxyl proton. CDCl

may cause the OH signal to broaden or disappear due to exchange.

Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (

H) and 39.5 ppm (

C).

Synthesis Workflow (Contextual)
The synthesis typically proceeds via the functionalization of a pyridine precursor followed by

cyclization.
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Figure 2: Synthetic pathway for the construction of the dihydrofuro[2,3-b]pyridine scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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